![molecular formula C21H27N3O3S B2618534 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797083-71-6](/img/structure/B2618534.png)
3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
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Overview
Description
3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group attached to a methylbenzene ring, along with a propanamide chain linked to a phenylpyrrolidine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the sulfonamide and pyrrolidine intermediates. Common synthetic routes include:
Sulfonamide Formation: The reaction of 3-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Pyrrolidine Synthesis: The preparation of 1-phenylpyrrolidine through the reaction of phenylacetonitrile with a suitable reducing agent.
Amide Bond Formation: The coupling of the sulfonamide and pyrrolidine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its sulfonamide group is known to enhance the bioactivity of compounds by improving solubility and selectivity towards cancer cells. Research has shown that derivatives of sulfonamides exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development.
Neurological Disorders
The structural features of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide suggest potential applications in treating neurological disorders. The presence of the pyrrolidine moiety is associated with neuroprotective properties, which can be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Studies have indicated that similar compounds can modulate neurotransmitter activity, providing a pathway for therapeutic interventions.
Biological Research Applications
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a critical role in maintaining acid-base balance in organisms. The inhibition of such enzymes can lead to significant physiological effects, making it a valuable tool in pharmacological research.
Antimicrobial Properties
The antimicrobial activity of sulfonamide compounds is well-documented. This compound could be explored for its efficacy against bacterial strains resistant to conventional antibiotics. Preliminary studies suggest that modifications in the sulfonamide structure can enhance antimicrobial potency, warranting further exploration.
Synthetic Methodologies
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a precursor for synthesizing novel compounds with diverse functionalities. The compound can undergo various chemical reactions such as acylation and alkylation, facilitating the development of new derivatives with tailored properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylpyrrolidine moiety may also contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide
- 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide
Uniqueness
Compared to similar compounds, 3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide may exhibit unique properties due to the specific length of its propanamide chain. This can influence its solubility, reactivity, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Biological Activity
3-(3-Methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological systems, particularly in the context of pharmacological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H24N2O2S and molecular weight of approximately 344.46 g/mol. The presence of a sulfonamide group and a pyrrolidine moiety indicates potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties. Preliminary studies suggest that the sulfonamide group may enhance binding affinity to specific receptors involved in neurotransmission.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition of cell proliferation in human leukemia (HL-60) and colon adenocarcinoma (COLO-205) cells, with IC50 values ranging from 10 to 30 µM .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HL-60 | 15 | Induction of apoptosis |
Compound B | COLO-205 | 25 | Cell cycle arrest in G2/M phase |
Neuroprotective Effects
In vitro studies have demonstrated that the compound may exert neuroprotective effects by inhibiting neuronal apoptosis and reducing oxidative stress. The presence of the pyrrolidine ring is thought to facilitate interactions with neuroreceptors, enhancing its protective capabilities against neurodegenerative conditions.
Case Studies
- Study on Neuroprotection : A recent study evaluated the neuroprotective effects of similar sulfonamide compounds in a rat model of Parkinson's disease. The results indicated that administration significantly reduced dopaminergic neuron loss and improved motor function scores compared to control groups .
- Antinociceptive Activity : Another investigation assessed the antinociceptive properties of related compounds using the formalin test in mice. The results showed a dose-dependent reduction in pain response, suggesting potential applications in pain management therapies .
Safety and Toxicity
Toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. However, detailed studies are necessary to fully understand the safety margins and potential side effects associated with long-term use.
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-7-5-11-20(15-17)28(26,27)23-13-12-21(25)22-16-19-10-6-14-24(19)18-8-3-2-4-9-18/h2-5,7-9,11,15,19,23H,6,10,12-14,16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZRKBJUOQTQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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